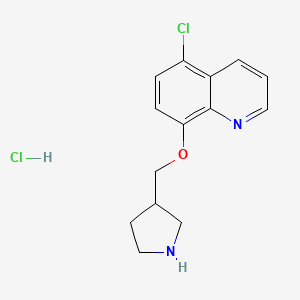
5-Chloro-8-(3-pyrrolidinylmethoxy)quinoline hydrochloride
Übersicht
Beschreibung
“5-Chloro-8-(3-pyrrolidinylmethoxy)quinoline hydrochloride” is a chemical compound with the CAS Number: 1219968-04-3 . It has a molecular weight of 299.2 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H15ClN2O.ClH/c15-12-3-4-13 (14-11 (12)2-1-6-17-14)18-9-10-5-7-16-8-10;/h1-4,6,10,16H,5,7-9H2;1H . This indicates that the compound has a quinoline core with a chlorine atom at the 5-position and a pyrrolidinylmethoxy group at the 8-position.Physical And Chemical Properties Analysis
The compound has a molecular weight of 299.2 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the retrieved data.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
5-Chloro-8-(3-pyrrolidinylmethoxy)quinoline hydrochloride is involved in various chemical synthesis processes. For instance, it has been used in the synthesis of chloro compounds starting from bromo derivatives in π-deficient series such as pyridine and quinoline, demonstrating its role in the modification of chemical structures (Mongin et al., 1996). Additionally, it serves as an intermediate in the synthesis of functionalized aminoquinolines, which are investigated for their biological activities (Vandekerckhove et al., 2015).
Catalytic Activity
Quinoline derivatives, including 5-Chloro-8-(3-pyrrolidinylmethoxy)quinoline, have been found to exhibit catalytic activities. For example, quinoline N-oxides catalyze the hydrolysis of certain compounds, indicating their potential utility in chemical reactions (Ryzhakov & Rodina, 2006).
Biological Activity
In the realm of pharmaceutical research, derivatives of quinoline, such as 5-Chloro-8-(3-pyrrolidinylmethoxy)quinoline hydrochloride, are often synthesized and evaluated for their pharmacological properties. These compounds have been shown to possess neurotropic activity, which suggests potential applications in the treatment of neurological disorders (Granik et al., 1978).
Spectroscopic Studies
Quinoline derivatives are also studied for their electronic absorption spectra, which is important in understanding their chemical properties and potential applications in materials science (Hassan et al., 2014).
Fluorescent Probes
Novel benzimidazoquinolines, which can include structures like 5-Chloro-8-(3-pyrrolidinylmethoxy)quinoline, have been synthesized and proposed as potential fluorescent probes for DNA detection. This application highlights their importance in biochemical and medical research (Perin et al., 2011).
Safety And Hazards
Eigenschaften
IUPAC Name |
5-chloro-8-(pyrrolidin-3-ylmethoxy)quinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O.ClH/c15-12-3-4-13(14-11(12)2-1-6-17-14)18-9-10-5-7-16-8-10;/h1-4,6,10,16H,5,7-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YULMGQMKHKXKPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COC2=C3C(=C(C=C2)Cl)C=CC=N3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-8-(3-pyrrolidinylmethoxy)quinoline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



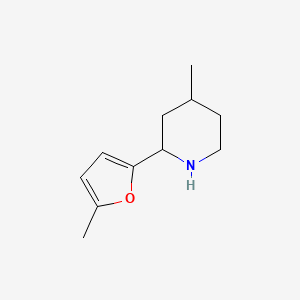
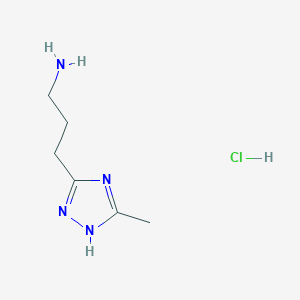
![N-[4-(4-propylpiperazin-1-yl)pentyl]cyclopropanamine](/img/structure/B1426297.png)

![1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]propan-1-amine](/img/structure/B1426299.png)

![Methyl (2S,4S)-4-[(2-chloroacetyl)oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1426302.png)
![3-{[4-(2-Methoxyethyl)phenoxy]methyl}pyrrolidine hydrochloride](/img/structure/B1426305.png)
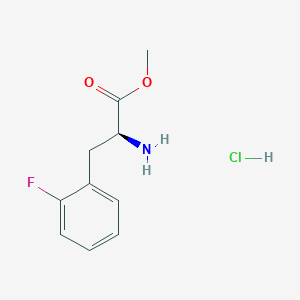
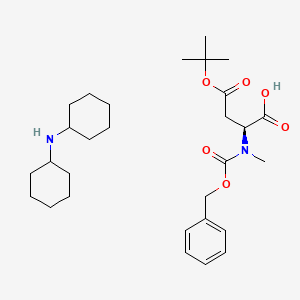

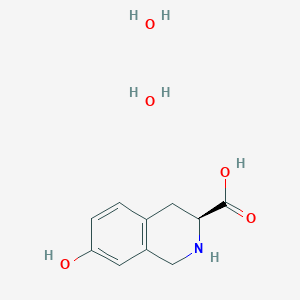
![3-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B1426314.png)
![1-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B1426315.png)